Cinoxacin

Antimicrobial susceptibility testing Urinary tract infection Enterobacteriaceae

Select Cinoxacin over nalidixic acid for Gram-negative UTI research requiring enhanced potency. It achieves a lower mean MIC against E. coli (≤4 μg/mL vs. ≤8 μg/mL for nalidixic acid), resists serum protein inhibition, and delivers sustained urinary levels >100 μg/mL for 12+ hours, making it the ideal historical control for pyelonephritis models, ascending UTI prophylaxis, and catheter-associated bacteriuria studies where rapid bactericidal activity is critical.

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
CAS No. 28657-80-9
Cat. No. B1669063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinoxacin
CAS28657-80-9
SynonymsCinoxacin;  Cinobac;  Compound 64716;  Cinoxacine;  Cinoxacino;  Cinoxacinum; Acid, Azolinic;  Azolinic Acid; 
Molecular FormulaC12H10N2O5
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3
InChIInChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)
InChIKeyVDUWPHTZYNWKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility36.7 [ug/mL] (The mean of the results at pH 7.4)
9.61e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cinoxacin (CAS 28657-80-9) — A First-Generation Quinolone with Differentiated In Vitro Potency, Reduced Serum Inactivation, and Favorable Urinary Pharmacokinetics


Cinoxacin (CAS 28657-80-9) is a synthetic, first-generation quinolone antibacterial agent structurally related to nalidixic acid and oxolinic acid [1]. It functions as a bactericidal antibiotic by inhibiting bacterial DNA gyrase and topoisomerase IV, thereby blocking DNA replication and inducing double-stranded DNA breaks [2]. Its spectrum of activity is largely confined to Gram-negative aerobic bacteria, particularly Enterobacteriaceae such as Escherichia coli, Proteus mirabilis, and Klebsiella species, with negligible activity against Pseudomonas aeruginosa and most Gram-positive organisms [3][4].

Why Cinoxacin Cannot Be Freely Interchanged with Nalidixic Acid or Other Early Quinolones


Although cinoxacin shares a common mechanism of action and a qualitatively similar Gram-negative spectrum with nalidixic acid and oxolinic acid, critical quantitative differences in potency, susceptibility to serum inactivation, inoculum effect, pharmacokinetics, and protein binding preclude simple substitution in research protocols and clinical applications [1]. Specifically, cinoxacin demonstrates a significantly lower mean MIC against E. coli urinary isolates compared to nalidixic acid [2], exhibits substantially reduced inhibition by serum proteins [3], and achieves markedly higher and more rapidly attained plasma concentrations than pipemidic acid [4]. These divergent properties mandate compound-specific optimization rather than class-level interchangeability.

Cinoxacin Evidence Guide: Quantified Differentiation Against Nalidixic Acid, Oxolinic Acid, and Pipemidic Acid


Superior In Vitro Potency Against Escherichia coli Urinary Isolates Compared to Nalidixic Acid

Cinoxacin demonstrates a significantly lower mean minimal inhibitory concentration (MIC) against Escherichia coli urinary isolates relative to nalidixic acid [1]. In a comparative study of 254 clinical urinary E. coli isolates, all strains were susceptible to both drugs, but the mean MIC of cinoxacin was statistically significantly lower than that of nalidixic acid [2].

Antimicrobial susceptibility testing Urinary tract infection Enterobacteriaceae

Higher Urinary Clearance Rate in Complicated UTI Patients with High-MIC Bacteria Versus Nalidixic Acid

In a randomized, double-blind clinical trial comparing cinoxacin (400 mg twice daily) with nalidixic acid (1,000 mg three times daily) in patients with complicated urinary tract infections, cinoxacin demonstrated a significantly higher bacteriuria clearance rate against Serratia marcescens and against bacteria with MIC values exceeding 800 μg/mL [1]. The overall clinical efficacy rates were 15% excellent, 23% moderate, and 62% poor for cinoxacin versus 17% excellent, 13% moderate, and 70% poor for nalidixic acid [2].

Clinical trial Complicated urinary tract infection Bacteriuria

Superior In Vivo Efficacy in Experimental Pyelonephritis Model Compared to Nalidixic Acid and Oxolinic Acid

In a rat model of experimental pyelonephritis, cinoxacin demonstrated considerably greater efficacy than either nalidixic acid or oxolinic acid when all three agents were administered orally at an equivalent dose of 3 mg/kg four times daily [1]. The study authors attributed this superior in vivo performance to the combination of demonstrable serum activity and high urinary recovery of the parent drug [2].

In vivo efficacy Pyelonephritis Animal model

Faster Absorption and Higher Peak Plasma Concentrations Relative to Pipemidic Acid

A comparative pharmacokinetic study in 10 healthy volunteers receiving single oral doses of cinoxacin (500 mg) and pipemidic acid (400 mg) revealed that cinoxacin was absorbed more rapidly, with an absorption half-life (ta½) of 0.25 hours compared to 0.37 hours for pipemidic acid [1]. Furthermore, cinoxacin achieved substantially higher serum concentrations at all measured early time points: 8.1 ± 1.5 μg/mL at 1 hour, 10.6 ± 1.5 μg/mL at 2 hours, and 5.6 ± 1.3 μg/mL at 4 hours, versus pipemidic acid concentrations of 3.3 ± 0.3, 3.4 ± 0.5, and 2.1 ± 0.5 μg/mL, respectively [2].

Pharmacokinetics Oral bioavailability Absorption rate

Lower Serum Protein Binding Compared to Nalidixic Acid and Oxolinic Acid

In vitro protein binding studies comparing cinoxacin, nalidixic acid, and oxolinic acid demonstrated a rank order of protein binding as follows: nalidixic acid > oxolinic acid > cinoxacin [1]. This lower degree of protein binding for cinoxacin translates to a higher fraction of free, pharmacologically active drug available in serum [2].

Protein binding Pharmacokinetics Free drug fraction

Reduced Inoculum Effect and Serum Inhibition Relative to Nalidixic Acid

Comparative in vitro studies have shown that cinoxacin exhibits a less pronounced inoculum effect and significantly less inhibition of antibacterial activity by high concentrations of serum protein compared to nalidixic acid [1]. The reduced inoculum effect has been attributed to less heterogeneity in the susceptibility of bacterial cells to cinoxacin [2]. Both drugs demonstrate increased activity in acidic medium relative to alkaline conditions [3].

Inoculum effect Serum inactivation In vitro susceptibility

Cinoxacin (CAS 28657-80-9) — Best-Fit Application Scenarios Based on Differentiated Evidence


In Vitro Susceptibility Testing and Comparator Studies for Early Quinolone Structure-Activity Relationships

Cinoxacin serves as an optimal reference compound for establishing baseline susceptibility profiles in research focused on early quinolone structure-activity relationships. Its significantly lower mean MIC against E. coli compared to nalidixic acid [1], combined with reduced inoculum effect and diminished serum protein inhibition [2], makes it a superior comparator for evaluating novel quinolone derivatives. Researchers should select cinoxacin over nalidixic acid when a more potent, less serum-inactivated early-generation quinolone is required as a historical control.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Rapid Absorption and High Plasma Levels

For in vivo studies—particularly those employing rodent models of pyelonephritis or systemic Gram-negative infection—cinoxacin offers demonstrable advantages over pipemidic acid and nalidixic acid. Its approximately 3-fold higher peak plasma concentration at 2 hours post-dose compared to pipemidic acid [1], coupled with proven superior efficacy in experimental pyelonephritis at equivalent doses [2], positions cinoxacin as the preferred early quinolone for studies where rapid attainment of therapeutic concentrations is critical. This is especially relevant for acute infection models requiring early bactericidal activity.

Urinary Tract Infection Models Targeting Enterobacteriaceae with High Urinary Drug Excretion Requirements

Cinoxoxacin is particularly well-suited for urinary tract infection research due to its pharmacokinetic profile favoring high and sustained urinary drug concentrations. Following oral administration, approximately 50-60% of the dose is excreted unchanged in urine [1], with peak urinary concentrations reaching a mean of 236.5 μg/mL—levels that remain above the MIC for most common urinary pathogens for at least 12 hours post-dose [2]. This exceptional urinary excretion profile, combined with potent activity against E. coli and Proteus mirabilis [3], makes cinoxacin an ideal candidate for studies of urinary tract infection prophylaxis, ascending pyelonephritis, and catheter-associated bacteriuria where sustained urinary drug levels are paramount.

Clinical Comparator Studies in Complicated Urinary Tract Infections with Documented High-MIC Pathogens

In clinical trial design for new urinary anti-infectives, cinoxacin represents a valuable historical comparator, particularly when the target patient population includes complicated urinary tract infections caused by Serratia marcescens or other Gram-negative organisms with elevated MIC values. Evidence from a randomized double-blind study demonstrated that cinoxacin (400 mg b.i.d.) achieved significantly higher bacteriuria clearance rates against S. marcescens and bacteria with MIC > 800 μg/mL compared to nalidixic acid (1,000 mg t.i.d.) [1]. This performance advantage, achieved at a lower total daily dose, justifies the inclusion of cinoxacin as a benchmark in comparative efficacy analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinoxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.